(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
(1R,2R)-2-pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)8-5-7(8)6-1-3-10-4-2-6;/h1-4,7-8H,5H2,(H,11,12);1H/t7-,8+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGPWWPLZPGMJP-KZYPOYLOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=NC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=NC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4904-18-1 | |
| Record name | rac-(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactions Analysis
(1R,2R)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form pyridine-4-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Pyridine-4-carboxylic acid derivatives.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to (1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid have shown promising anticancer properties. For instance, studies have demonstrated that derivatives of cyclopropane carboxylic acids can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation .
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of pyridine-substituted cyclopropanes. The results indicated that these compounds could effectively induce apoptosis in cancer cells through the modulation of the PI3K/Akt pathway.
2. Neurological Applications
The compound has also been investigated for its potential neuroprotective effects. Research suggests that it may help mitigate neurodegenerative diseases by acting on neurotransmitter systems and reducing oxidative stress in neuronal cells .
Case Study:
In a preclinical trial, (1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid was tested for its efficacy in models of Alzheimer's disease. The findings revealed a significant reduction in amyloid-beta plaque formation and improved cognitive function in treated animals compared to controls.
Biochemical Applications
1. Enzyme Inhibition
The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. Its structural characteristics allow it to bind effectively to enzyme active sites, thereby modulating their activity.
Data Table: Enzyme Targets and Inhibition Potency
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Cyclooxygenase (COX) | Competitive | 15 |
| Lipoxygenase (LOX) | Non-competitive | 25 |
This table summarizes the inhibition potency of (1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid against key enzymes involved in inflammatory processes.
Material Science Applications
1. Polymer Synthesis
(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride can serve as a building block for synthesizing novel polymers with enhanced properties. Its unique structure allows for the incorporation into copolymers that exhibit improved thermal stability and mechanical strength .
Case Study:
A research team developed a series of polyesters incorporating pyridine-based cyclopropanes. The resulting materials demonstrated superior tensile strength and flexibility compared to traditional polyester materials.
Mechanism of Action
(1R,2R)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride: can be compared with similar compounds such as (1R,2S)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride and (1R,2R)-2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride :
Structural Differences: The position of the substituents on the pyridine ring and the cyclopropane ring differ among these compounds.
Unique Properties: Each compound has unique chemical and biological properties due to these structural differences.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of the target compound with analogous cyclopropane derivatives:
Functional Group Impact
- Aromatic vs. Aliphatic Substituents : The pyridin-4-yl group in the target compound enables hydrogen bonding and π-stacking interactions, unlike aliphatic substituents (e.g., ethyl or trifluoromethyl) in other derivatives .
- Acid-Base Properties : The carboxylic acid group (pKa ~2.5) in the target compound contrasts with the weaker acidity of acetic acid derivatives (pKa ~4.7) and the basicity of amine-containing cyclopropanes (e.g., trans-rel-(1R,2R)-2-ethylcyclopropan-1-amine hydrochloride) .
- Solubility: The hydrochloride salt form improves aqueous solubility compared to non-ionic analogs like methoxycarbonyl derivatives .
Commercial Availability and Suppliers
Major suppliers include Hakuei & Co., Ltd. (Japan), Hebei Huanhao Biotechnology (China), and Ajinomoto AminoScience (USA), reflecting global demand for chiral cyclopropane building blocks .
Biological Activity
(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride is a cyclopropane derivative with potential biological activities. This compound has garnered interest in medicinal chemistry due to its unique structural features and the biological implications of its interactions with various biological targets.
- IUPAC Name : (1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride
- Molecular Formula : C₉H₁₁ClN₁O₂
- Molecular Weight : 236.09 g/mol
- Purity : ≥95%
- Physical Form : Powder
The biological activity of (1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride is primarily attributed to its interaction with specific receptors and enzymes. The compound has been studied for its effects on various biological pathways, particularly in the context of neurotransmission and enzyme inhibition.
1. Antagonistic Effects on Receptors
Research indicates that this compound may act as an antagonist at certain neurotransmitter receptors, particularly the nicotinic acetylcholine receptors (nAChRs). In vitro studies have demonstrated that derivatives containing pyridine rings can modulate the activity of these receptors, suggesting potential applications in treating neurological disorders .
2. Enzyme Inhibition
The compound has shown promise as an inhibitor for specific enzymes involved in metabolic pathways. For instance, molecular docking studies have indicated strong binding affinities for enzymes such as 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is critical in plant biology but also serves as a model for understanding enzyme interactions in mammals .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC₅₀ Value | Reference |
|---|---|---|---|
| nAChR Antagonism | α4β2-nAChR | 0.7 nM | |
| ACO Inhibition | ACO2 | ΔG = -6.5 kcal/mol | |
| General Cytotoxicity | Various Cancer Cell Lines | IC₅₀ < 25 nM |
3. Cytotoxicity Studies
In cancer research, (1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results indicate that it exhibits significant antiproliferative activity, suggesting potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for achieving high stereochemical purity in (1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride?
- Methodological Answer : The synthesis of this chiral cyclopropane derivative typically involves cyclopropanation via transition-metal-catalyzed reactions (e.g., rhodium or palladium catalysts) with diazo compounds. For stereochemical control, asymmetric catalysis using chiral ligands (e.g., bisoxazolines) is critical. Post-synthetic steps include hydrolysis of ester intermediates to the carboxylic acid, followed by hydrochloride salt formation. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be systematically optimized to minimize racemization .
Q. How can researchers confirm the absolute configuration of the cyclopropane ring in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining absolute configuration. For example, a related cyclopropane derivative with a pyridinyl group was resolved using SC-XRD, revealing hydrogen-bonding networks that stabilize the crystal lattice . Alternative methods include electronic circular dichroism (ECD) spectroscopy combined with density functional theory (DFT) calculations to correlate experimental and theoretical spectra .
Q. What analytical techniques are recommended for purity assessment and characterization?
- Methodological Answer :
- HPLC/MS : To detect impurities and confirm molecular weight.
- 1H/13C NMR : For structural verification, with emphasis on cyclopropane ring protons (δ 1.5–2.5 ppm) and pyridinyl aromatic signals.
- Elemental Analysis : To validate stoichiometry of the hydrochloride salt.
- Polarimetry : To assess enantiomeric excess (ee) post-synthesis .
Advanced Research Questions
Q. How does the cyclopropane ring strain influence the compound's reactivity in medicinal chemistry applications?
- Methodological Answer : The strained cyclopropane ring enhances electrophilicity, making it a reactive handle for ring-opening reactions or conjugation with biomolecules. For instance, the carboxylic acid group can form amide bonds with amino residues in target proteins, while the pyridinyl moiety participates in π-π stacking. Computational modeling (e.g., molecular docking) can predict binding modes, validated by isothermal titration calorimetry (ITC) to quantify affinity .
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, ionic strength) or impurity profiles. Systematic approaches include:
- Reproducibility Checks : Repeating assays under standardized conditions.
- Orthogonal Assays : Using SPR (surface plasmon resonance) and cell-based functional assays to cross-validate target engagement.
- Metabolite Screening : LC-MS/MS to rule out off-target effects from degradation products .
Q. How can researchers probe the role of the pyridin-4-yl group in receptor binding using structural analogs?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituted pyridines (e.g., 3-pyridinyl, 2-methoxy-pyridin-4-yl) and compare binding affinities.
- Crystallography : Co-crystallize the compound with its target receptor (e.g., kinase or GPCR) to identify key interactions.
- Mutagenesis : Introduce point mutations in the receptor's binding pocket to assess pyridinyl interactions .
Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?
- Methodological Answer : Large-scale reactions risk thermal inhomogeneity, leading to racemization. Mitigation strategies include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
